molecular formula C7H6BrFMg B1588738 4-Fluoro-3-methylphenylmagnesium bromide CAS No. 82297-89-0

4-Fluoro-3-methylphenylmagnesium bromide

Cat. No.: B1588738
CAS No.: 82297-89-0
M. Wt: 213.33 g/mol
InChI Key: RDVDTHIVHSZVCT-UHFFFAOYSA-M
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Description

4-Fluoro-3-methylphenylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the chemical formula FC6H3(CH3)MgBr and is typically available as a solution in tetrahydrofuran (THF) or other solvents .

Scientific Research Applications

4-Fluoro-3-methylphenylmagnesium bromide is utilized in various fields of scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Plays a role in the development of new drugs and therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials

Safety and Hazards

4-Fluoro-3-methylphenylmagnesium bromide is classified as highly flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methylphenylmagnesium bromide plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Grignard reactions. This compound interacts with various enzymes and proteins that facilitate these reactions. For instance, it can react with carbonyl-containing compounds to form alcohols, which are crucial intermediates in many biochemical pathways. The nature of these interactions involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its reactivity. This compound can influence cell function by modifying cellular metabolites and intermediates. It can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of key intermediates and products in these pathways. For example, the formation of alcohols and other organic compounds through Grignard reactions can affect metabolic flux and the regulation of gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in various biomolecules, leading to the formation of new bonds. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be highly reactive and can degrade in the presence of moisture or air. Over time, its reactivity may decrease, affecting its efficacy in biochemical reactions. Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in metabolic flux and gene expression due to the formation of new organic compounds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may facilitate the formation of desired organic compounds without significant toxicity. At high doses, it can cause toxic or adverse effects, including respiratory irritation, skin burns, and potential carcinogenicity. Threshold effects observed in these studies indicate that careful dosage control is necessary to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of organic compounds. It interacts with enzymes and cofactors that facilitate Grignard reactions, leading to the formation of alcohols and other intermediates. These interactions can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can affect its reactivity and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its reactivity, affecting the overall outcome of biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methylphenylmagnesium bromide is synthesized by reacting 4-fluoro-3-methylbromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylphenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methylphenylmagnesium bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthesizing compounds that require precise structural configurations .

Properties

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-4-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVDTHIVHSZVCT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380799
Record name Magnesium bromide 4-fluoro-3-methylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82297-89-0
Record name Magnesium bromide 4-fluoro-3-methylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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